molecular formula C10H8O3S B7879364 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid

4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid

Cat. No.: B7879364
M. Wt: 208.24 g/mol
InChI Key: HYTJTGNRMIRUOF-UHFFFAOYSA-N
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Description

The compound "4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid" belongs to the benzothiopyran family, characterized by a sulfur-containing heterocyclic ring fused to a benzene ring. Its core structure includes a ketone group at position 4 and a carboxylic acid substituent at position 6. This substitution pattern significantly influences electronic distribution, solubility, and biological activity.

Properties

IUPAC Name

4-oxo-2,3-dihydrothiochromene-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTJTGNRMIRUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzothiopyran ring . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also incorporate advanced purification techniques to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several research areas:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex organic molecules.
  • Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, making it versatile in organic synthesis.

Biology

  • Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Research has suggested that the compound may induce apoptosis in cancer cells by inhibiting specific enzymes or pathways related to cell proliferation. It has shown potential in vitro against several cancer cell lines.

Medicine

  • Therapeutic Potential : Ongoing investigations are exploring its potential as a therapeutic agent for various diseases due to its biological activity.

Industry

  • Material Development : The compound is utilized in producing specialty chemicals and materials with specific properties for industrial applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : Research published in journals indicates that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of bacteria.
  • Cancer Research : In vitro studies have demonstrated that treatment with this compound leads to reduced viability in various cancer cell lines, suggesting its potential role in cancer therapy.
  • Synthetic Chemistry Applications : The compound is frequently cited in synthetic chemistry literature as a valuable intermediate for creating novel compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Benzothiopyran and Benzopyran Families

The following table compares key structural analogs based on substituent positions, heteroatom composition, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Heteroatom
4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid 128121-49-3 C₁₀H₈O₃S 208.24 -COOH at position 6 Sulfur
8-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid 1225533-47-0 C₁₃H₁₆O₃ 220.26 -COOH at position 4, isopropyl at position 8 Oxygen
Methyl 4-oxo-3,4-dihydro-2H-chromene-8-carboxylate 91344-89-7 C₁₁H₁₀O₄ 206.19 -COOCH₃ at position 8 Oxygen
Methyl 4-oxochromane-6-carboxylate 41118-19-8 C₁₁H₁₀O₄ 206.19 -COOCH₃ at position 6 Oxygen

Key Observations :

  • Substituent Position : Carboxylic acid groups at position 6 (benzothiopyran) vs. 8 (hypothetical target) may alter hydrogen-bonding interactions and acidity. Methyl esters (e.g., 91344-89-7) are less polar and more hydrolytically stable than free carboxylic acids .
  • Steric Effects : Bulky groups like isopropyl (e.g., 1225533-47-0) reduce rotational freedom and may hinder binding to biological targets .

Research Findings and Data Gaps

  • Physicochemical Data: Limited data on melting points, boiling points, and densities for benzothiopyrans (e.g., N/A entries in ) hinder comprehensive comparisons.
  • Biological Activity: No direct evidence exists for the 8-carboxylic acid variant, but sulfur-containing heterocycles are often explored for antimicrobial and anti-inflammatory properties due to their electron-rich cores .
  • Synthetic Challenges: Positional isomerism (6- vs.

Biological Activity

4-Oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid (C10H8O3S) is a compound belonging to the benzothiopyran family, which has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Molecular Structure

The molecular formula of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid is C10H8O3S, with a molecular weight of 208.23 g/mol. Its structure features a benzothiopyran ring with a carboxylic acid and a ketone functional group.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-mercaptobenzoic acid with acetic anhydride, leading to the formation of the benzothiopyran structure. Other synthetic routes may involve various reagents and conditions optimized for yield and purity .

Antimicrobial Properties

Research indicates that 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further investigation in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways related to cell proliferation and survival. For instance, it has shown potential in inhibiting tumor growth in vitro against several cancer cell lines .

The biological effects of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid are believed to stem from its ability to interact with various molecular targets. It may modulate enzyme activity or receptor interactions, leading to alterations in cellular signaling pathways. The specific molecular mechanisms are still under investigation but are thought to involve oxidative stress pathways and apoptotic signaling .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Showed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) in the low micromolar range.
Anticancer Activity Demonstrated significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potency comparable to established chemotherapeutics .
Mechanistic Insights Suggested involvement in apoptosis via caspase activation and modulation of Bcl-2 family proteins, indicating potential for therapeutic applications in oncology .

Q & A

Basic: What are the recommended analytical techniques for confirming the structural integrity of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid?

Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the benzothiopyran backbone and substituent positions. Compare chemical shifts to structurally analogous compounds (e.g., 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, where δ 170.5 ppm corresponds to the ketone group) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as applied to 4-(4-chlorophenyl)-7,7-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives) resolves bond angles and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing sulfur-containing analogs from oxygenated counterparts.

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Discrepancies often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Multi-Solvent NMR Analysis : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts (e.g., keto-enol tautomerism in oxo-dihydrobenzothiopyrans).
  • Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and match experimental data (referenced in studies on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives) .
  • Supplementary Techniques : Pair NMR with IR spectroscopy (to confirm carbonyl stretches at ~1700 cm1^{-1}) and elemental analysis.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Key safety measures derived from analogous compounds include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as specified for 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro compounds) .
  • Ventilation : Use fume hoods to avoid inhalation hazards (noted for 2H-1-benzopyran derivatives with acute toxicity risks) .
  • First Aid : Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for ingestion/inhalation .

Advanced: What methodologies optimize the synthesis of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid derivatives?

Answer:
Synthetic optimization strategies:

  • Cyclization Catalysts : Use Lewis acids (e.g., ZnCl2_2) to promote thiopyran ring formation, as seen in related spirocyclic isoquinoline syntheses .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for thermally sensitive intermediates (applied in 6-substituted benzopyran derivatives) .
  • Purification : Employ column chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity products .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Answer:
Stability testing protocols:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., dec. >170°C for dihydro-pyran derivatives) .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (recommended for oxo-dihydrobenzothiopyrans with conjugated carbonyl groups) .
  • Hygroscopicity Testing : Monitor weight changes in controlled humidity chambers (30–80% RH) to assess moisture absorption.

Advanced: What computational approaches predict the biological activity of this compound?

Answer:

  • Molecular Docking : Use SMILES/InChI data (e.g., Canonical SMILES: C[C@H]1OC=C2C(=C(C)C(=O)... ) to model interactions with target proteins (e.g., kinases or oxidoreductases).
  • QSAR Modeling : Corrogate substituent effects with bioactivity data from structurally related compounds (e.g., 6-substituted benzopyrans with antitumor activity) .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, solubility) critical for preclinical development.

Advanced: How can researchers address discrepancies in biological assay results across studies?

Answer:

  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time (noted in studies on benzopyran-based inhibitors) .
  • Dose-Response Validation : Perform IC50_{50} determinations in triplicate using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Meta-Analysis : Cross-reference data with public databases (ChEMBL, PubChem) to identify outliers or batch effects.

Basic: What are the key considerations for designing SAR studies on this compound?

Answer:

  • Core Modifications : Vary substituents at positions 3, 4, and 8 to evaluate impact on bioactivity (e.g., 8-carboxylic acid group’s role in solubility) .
  • Bioisosteric Replacement : Replace the thiopyran sulfur with oxygen/nitrogen to assess electronic effects (as done in pyran vs. thiopyran analogs) .
  • In Vitro/In Vivo Correlation : Prioritize derivatives with balanced lipophilicity (logP 1–3) for cell permeability and metabolic stability.

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